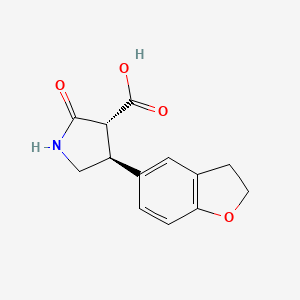
Rel-(3R,4S)-4-(2,3-dihydrobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,4S)-4-(2,3-dihydrobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a dihydrobenzofuran moiety and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(2,3-dihydrobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dihydrobenzofuran Moiety: This step involves the cyclization of a suitable phenol derivative with an appropriate alkene under acidic conditions.
Construction of the Pyrrolidine Ring: The pyrrolidine ring is formed through a series of reactions, including amination and cyclization.
Coupling of the Two Moieties: The final step involves coupling the dihydrobenzofuran moiety with the pyrrolidine ring through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-(2,3-dihydrobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alcohols or amines in the presence of coupling agents like EDCI.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Rel-(3R,4S)-4-(2,3-dihydrobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-(2,3-dihydrobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Rel-(3R,4S)-4-(2,3-dihydrobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid can be compared with other compounds that have similar structural features, such as:
Dihydrobenzofuran Derivatives: Compounds with similar dihydrobenzofuran moieties.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of the dihydrobenzofuran and pyrrolidine moieties, which imparts distinct chemical and biological properties.
List of Similar Compounds
- 4-(2,3-Dihydrobenzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid
- 3-(2,3-Dihydrobenzofuran-5-yl)-2-oxopyrrolidine-4-carboxylic acid
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(3R,4S)-4-(2,3-dihydro-1-benzofuran-5-yl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c15-12-11(13(16)17)9(6-14-12)7-1-2-10-8(5-7)3-4-18-10/h1-2,5,9,11H,3-4,6H2,(H,14,15)(H,16,17)/t9-,11-/m1/s1 |
InChI Key |
TVHZQCWRPNEPAB-MWLCHTKSSA-N |
Isomeric SMILES |
C1COC2=C1C=C(C=C2)[C@H]3CNC(=O)[C@@H]3C(=O)O |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3CNC(=O)C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


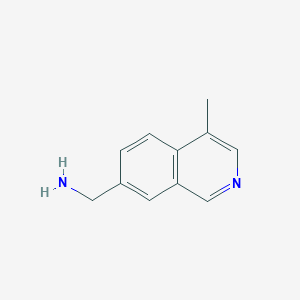
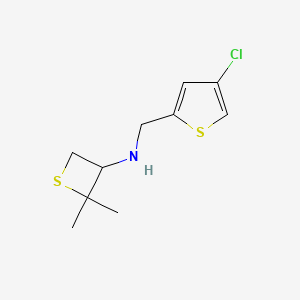

![tert-Butyl 9-amino-1,1-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15226572.png)

![2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B15226587.png)

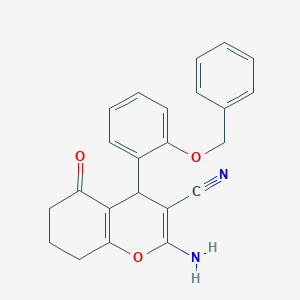
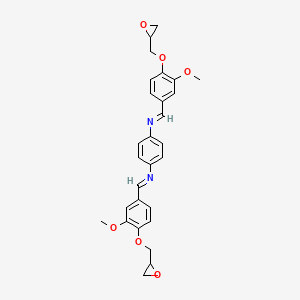
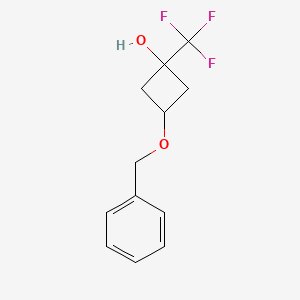


![(2R,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B15226615.png)
![2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15226627.png)
